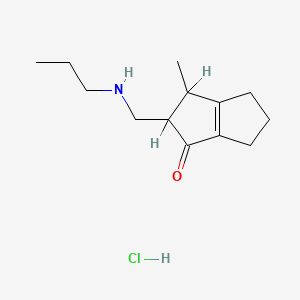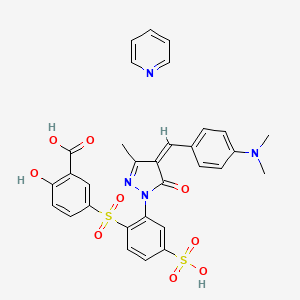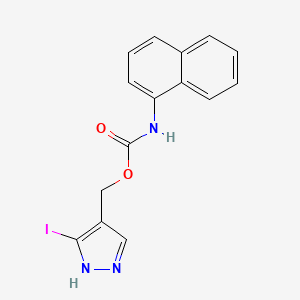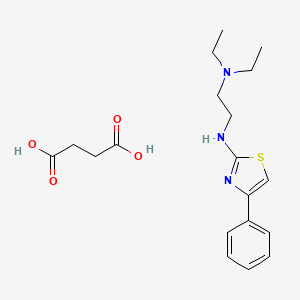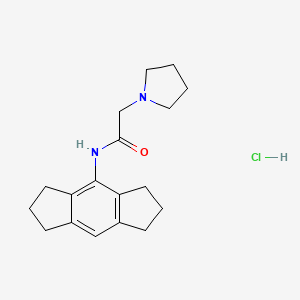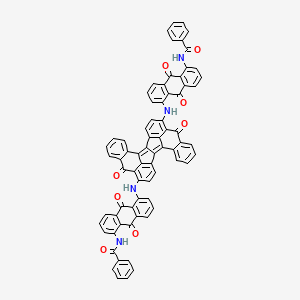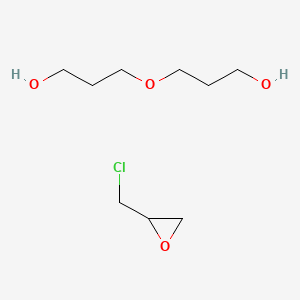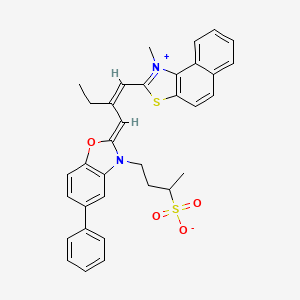
1-Methyl-2-(2-((5-phenyl-3-(3-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 263-301-8は、ベンゼンスルホン酸、ジ-C10-18-アルキル誘導体、カルシウム塩としても知られており、欧州既存商業化学物質インベントリ(EINECS)に記載されている化学化合物です。この化合物は、その独自の化学的特性により、さまざまな産業用途で主に使用されています。
準備方法
合成経路と反応条件
ベンゼンスルホン酸、ジ-C10-18-アルキル誘導体、カルシウム塩の合成は、一般的にアルキルベンゼンのスルホン化に続いて水酸化カルシウムで中和することによって行われます。反応条件には以下が含まれます。
スルホン化: アルキルベンゼンは、三酸化硫黄またはオレウムと反応させて、アルキルベンゼンスルホン酸を形成します。
中和: 得られたスルホン酸は、次に水酸化カルシウムで中和されてカルシウム塩を形成します。
工業生産方法
工業的な環境では、この化合物の生産は、アルキルベンゼンに制御された量の三酸化硫黄が導入される大型反応器で行われます。スルホン化が完了するように、反応は注意深く監視されます。次に、スルホン酸は別の反応器で水酸化カルシウムで中和されて最終生成物が生成されます。
化学反応の分析
反応の種類
ベンゼンスルホン酸、ジ-C10-18-アルキル誘導体、カルシウム塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されてスルホン酸塩を形成することができます。
還元: 還元反応は、スルホン酸基をスルホニル基に変換することができます。
置換: スルホン酸基は、特定の条件下で他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: 置換反応には、しばしば塩化アルミニウムまたは塩化鉄(III)などの触媒が必要です。
生成される主要な生成物
酸化: スルホン酸塩
還元: スルホニル誘導体
置換: さまざまな置換ベンゼンスルホン酸
科学研究での応用
ベンゼンスルホン酸、ジ-C10-18-アルキル誘導体、カルシウム塩は、以下を含む科学研究で幅広い用途があります。
化学: さまざまな化学反応で界面活性剤および乳化剤として使用されます。
生物学: 界面活性剤特性により、細胞膜とタンパク質の相互作用の研究に使用されています。
医学: 薬物送達システムでの潜在的な使用と、製薬製剤の賦形剤として調査されています。
工業: 洗剤、潤滑油、その他の工業製品の製造に使用されています。
科学的研究の応用
Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
作用機序
ベンゼンスルホン酸、ジ-C10-18-アルキル誘導体、カルシウム塩の作用機序には、表面張力を低下させ、ミセルを形成する能力が含まれます。この特性により、界面活性剤として効果的に機能し、疎水性分子と親水性分子の両方と相互作用することができます。この化合物は細胞膜とタンパク質を標的にし、それらの相互作用と機能を変えます。
類似の化合物との比較
類似の化合物
- ベンゼンスルホン酸、ジ-C10-18-アルキル誘導体、ナトリウム塩
- ベンゼンスルホン酸、ジ-C10-18-アルキル誘導体、カリウム塩
- ベンゼンスルホン酸、ジ-C10-18-アルキル誘導体、アンモニウム塩
独自性
ベンゼンスルホン酸、ジ-C10-18-アルキル誘導体、カルシウム塩は、そのカルシウムイオンにより、ナトリウム、カリウム、アンモニウムの対応物と比較して、安定性が向上し、溶解度が低下するなどの特定の特性が与えられます。このため、長期安定性と低い水溶解度を必要とする用途に特に適しています。
類似化合物との比較
Similar Compounds
- Benzenesulfonic acid, di-C10-18-alkyl derivs., sodium salts
- Benzenesulfonic acid, di-C10-18-alkyl derivs., potassium salts
- Benzenesulfonic acid, di-C10-18-alkyl derivs., ammonium salts
Uniqueness
Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts is unique due to its calcium ion, which imparts specific properties such as enhanced stability and reduced solubility compared to its sodium, potassium, and ammonium counterparts. This makes it particularly suitable for applications requiring long-term stability and low water solubility.
特性
CAS番号 |
61891-06-3 |
|---|---|
分子式 |
C34H32N2O4S2 |
分子量 |
596.8 g/mol |
IUPAC名 |
4-[(2Z)-2-[(2Z)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazol-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C34H32N2O4S2/c1-4-24(21-33-35(3)34-28-13-9-8-12-26(28)15-17-31(34)41-33)20-32-36(19-18-23(2)42(37,38)39)29-22-27(14-16-30(29)40-32)25-10-6-5-7-11-25/h5-17,20-23H,4,18-19H2,1-3H3 |
InChIキー |
UTWDDUSYMGRCJC-UHFFFAOYSA-N |
異性体SMILES |
CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC(C)S(=O)(=O)[O-] |
正規SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC(C)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


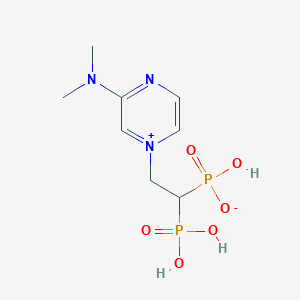
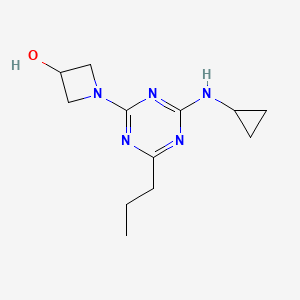
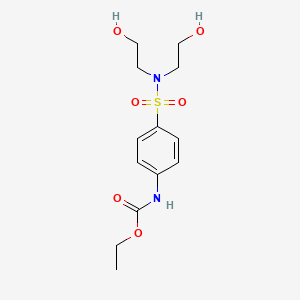
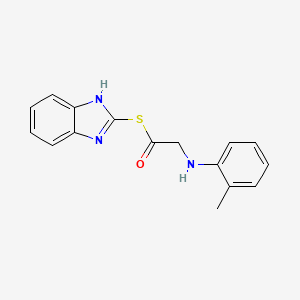
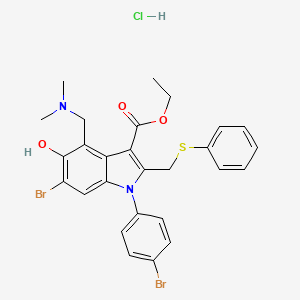
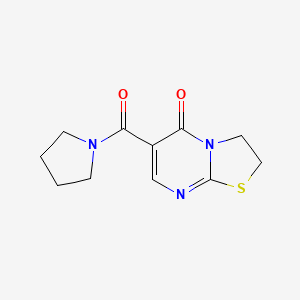
![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
